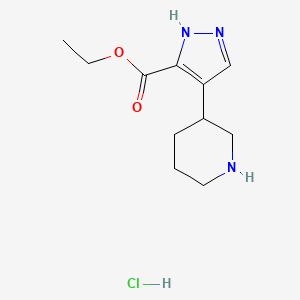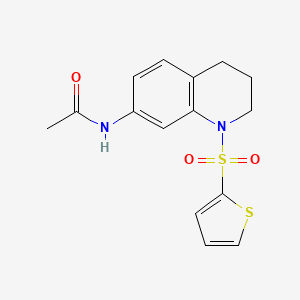![molecular formula C20H16N4O2S B2608043 5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1323658-55-4](/img/structure/B2608043.png)
5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with azetidin-3-ylamine under specific conditions to form the azetidinyl intermediate. This intermediate is then reacted with thiophen-2-yl-1,2,4-oxadiazole under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects such as inhibition of enzyme activity or alteration of signaling pathways .
類似化合物との比較
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: A related compound with similar structural features.
4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: Another compound with a pyrrole and benzoyl group.
Uniqueness
5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to its combination of azetidinyl, pyrrole, and oxadiazole moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
特性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-20(14-5-7-16(8-6-14)23-9-1-2-10-23)24-12-15(13-24)19-21-18(22-26-19)17-4-3-11-27-17/h1-11,15H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMZROYPNUXGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2607962.png)
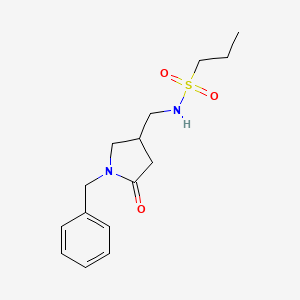
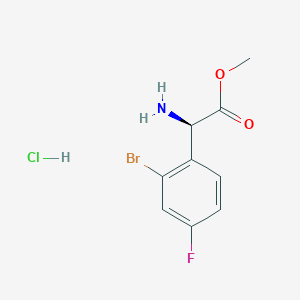
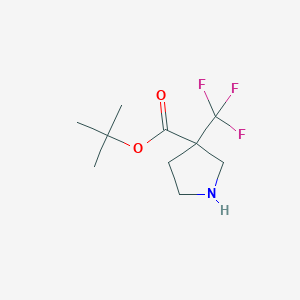
![propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-(2,4,6-trimethylbenzenesulfonamido)naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)
![1-{[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B2607970.png)
![N-[cyano(2-fluorophenyl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2607973.png)
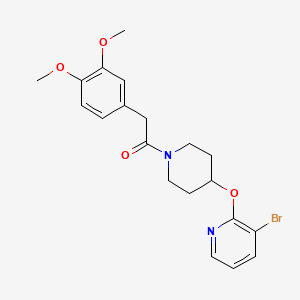
![1-(4-methylphenyl)-5-oxo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B2607977.png)
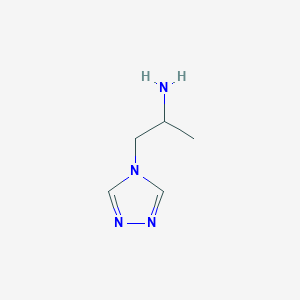
![2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2607980.png)
